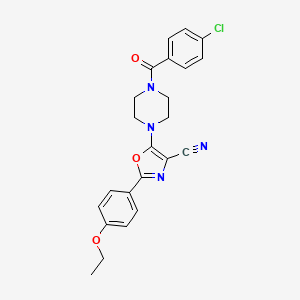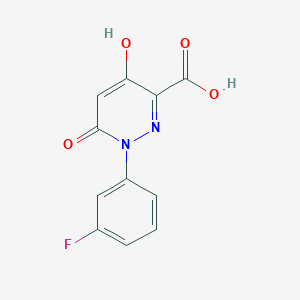
1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
カタログ番号 B2592439
CAS番号:
1368188-13-9
分子量: 250.185
InChIキー: DQFHGWGYSJFRHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with a fluorine atom . They are used in a variety of applications, including as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves the use of boronic acids or esters . Protodeboronation, a process involving the removal of a boron group, is a common method used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds is characterized by a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact structure can vary depending on the specific compound and the position of the fluorine atom .Chemical Reactions Analysis
Fluorophenyl compounds can undergo a variety of chemical reactions, including those involving the fluorine atom. For example, they can participate in cross-coupling reactions, which are commonly used in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
Fluorophenyl compounds typically have a high degree of stability due to the strength of the carbon-fluorine bond . They can exist as white to cream or pale yellow crystals or powders .科学的研究の応用
Metabolic Studies and Imaging Agents
- Fluorinated Compounds in PET Imaging : Fluorinated compounds, such as 6-[18F]fluoro-L-DOPA (FDOPA), have been extensively studied for their applications in positron emission tomography (PET) imaging to study the central dopaminergic system. Research by Hoffman et al. (1992) investigated the effects of carbidopa on the plasma and brain kinetics of FDOPA in both humans and monkeys, demonstrating the potential of fluorinated compounds in enhancing PET imaging results (Hoffman et al., 1992).
Environmental and Health Impact Studies
- Exposure to Fluorinated Compounds : Studies on the environmental exposure and human health impacts of fluorinated compounds, such as perfluoroalkyl acids (PFAAs) and their metabolites, offer insights into the potential environmental relevance of fluorinated compounds including those related to "1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid". Research by Silva et al. (2013) and Jiang et al. (2014) explored the presence and impact of such compounds in human sera, wastewater treatment plant sludge, and indoor environments, highlighting the widespread presence and potential health implications of fluorinated compounds (Silva et al., 2013), (Jiang et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-2-1-3-7(4-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFHGWGYSJFRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=C(C(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide
1334368-62-5
2-(4-Fluorophenyl)-3-methylbutanoic acid
51632-33-8


![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)
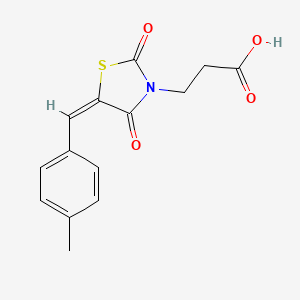
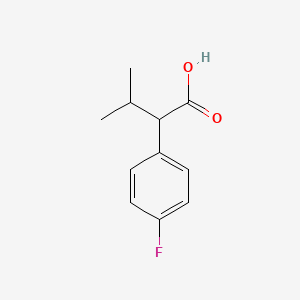
![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)


![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)
![N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2592372.png)
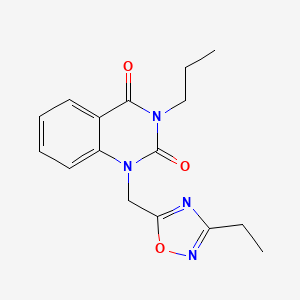
![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)
![N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592375.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592376.png)
